molecular formula C14H10ClF3N4S B2834023 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile CAS No. 321430-41-5

2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

Cat. No.: B2834023
CAS No.: 321430-41-5
M. Wt: 358.77
InChI Key: JFVWWXWKGBBGQC-UHFFFAOYSA-N
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Description

2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a pyridine derivative, such as 3-chloro-5-(trifluoromethyl)-2-pyridine, the compound undergoes nitration and subsequent reduction to introduce the amino group.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the thieno[2,3-c]pyridine core. This step often involves the use of sulfur-containing reagents and catalysts under controlled temperature and pressure conditions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry techniques to enhance yield and purity. These methods often involve:

    Automated Reactors: Use of automated reactors to precisely control reaction conditions.

    Catalysts: Employment of specific catalysts to accelerate reaction rates and improve selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thieno groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or other reducible functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential applications in the development of new pharmaceuticals. Its structural features make it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
  • 2-Amino-5-(trifluoromethyl)pyridine
  • 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives

Uniqueness

Compared to similar compounds, 2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N4S/c15-10-3-7(14(16,17)18)5-21-13(10)22-2-1-8-9(4-19)12(20)23-11(8)6-22/h3,5H,1-2,6,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVWWXWKGBBGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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